molecular formula C30H30Cl2N4O5 B014306 2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate CAS No. 203580-79-4

2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate

Cat. No.: B014306
CAS No.: 203580-79-4
M. Wt: 597.5 g/mol
InChI Key: JDTQHZQCFZUJIV-UHFFFAOYSA-N
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Description

2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate is a useful research compound. Its molecular formula is C30H30Cl2N4O5 and its molecular weight is 597.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is related to the aminomethyl group . This group is a monovalent functional group with formula −CH2−NH2 and can be described as a methyl group substituted by an amino group −NH2 . The compound’s interaction with this group could potentially influence its role in various biochemical reactions.

Mode of Action

The compound’s mode of action involves a nucleophilic addition / elimination reaction with acyl chlorides . This reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. One such pathway is the preparation of distant claw polymers through Atom Transfer Radical Polymerization (ATRP) . This process involves the transfer of atoms between a polymer and a dormant species, which allows for precise control over the polymer structure .

Pharmacokinetics

It is known that the compound is miscible with water , which could potentially enhance its bioavailability

Result of Action

The result of the compound’s action is the formation of a mixture of N-ethylethanamide (an N-substituted amide) and ethylammonium chloride . This occurs as a result of the nucleophilic addition / elimination reaction with acyl chlorides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is air sensitive and hygroscopic , which means it readily absorbs moisture from the air. Therefore, it should be stored in a dark place under an inert atmosphere at room temperature . The compound’s action can also be influenced by the presence of other substances in its environment.

Properties

IUPAC Name

2-[3-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)41-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)29(23)21-5-3-4-6-22(21)30(39)40/h3-10,15-16H,11-14,17-18H2,1-2H3,(H2-,33,34,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTQHZQCFZUJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)CCl)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)CCNC(=O)CCl)C=C3O2)C4=CC=CC=C4C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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